3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a complex heterocyclic compound that integrates features of both the benzodiazole and chromenone structures. This compound is characterized by its potential biological activities, particularly in medicinal chemistry, where it has been explored for applications such as anticancer and antimicrobial agents. The molecular formula for this compound is , and it possesses a molecular weight of approximately 420.07 g/mol.
The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles focusing on its biological applications and synthetic methods. Notably, it is often synthesized through condensation reactions involving specific precursors under controlled conditions.
This compound falls under the classification of heterocyclic compounds, specifically those containing a fused benzodiazole moiety with a chromenone structure. It is categorized within organic chemistry as a derivative of both benzimidazole and chromenone classes.
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the following steps:
The reaction conditions typically require precise temperature control and monitoring to ensure high yields of the desired product. The use of protective groups may also be necessary to prevent unwanted side reactions during the synthesis.
The molecular structure of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one features a fused ring system that includes:
Key structural data includes:
The compound's structure can be represented using various chemical notation systems such as InChI and SMILES for computational chemistry applications.
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one undergoes several notable chemical reactions:
Common reagents used in these reactions include:
These reactions are significant for modifying the compound's properties for specific applications in research and industry.
The mechanism of action for 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with biological targets at the molecular level. This compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, which can lead to therapeutic effects against cancer cells or pathogens.
Research indicates that this compound exhibits selective inhibition against specific kinases associated with tumor growth and proliferation. Understanding its mechanism is crucial for developing effective therapeutic agents.
The physical properties of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one include:
Key chemical properties encompass:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize this compound's purity and structural integrity.
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one has diverse applications in scientific research:
The molecular architecture of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one integrates two bioactive heterocyclic systems: a benzodiazole (benzimidazole) moiety and a brominated chromenone (coumarin derivative), connected at the chromenone C3 position. This configuration creates an extended π-conjugated system that enhances planarity and facilitates interactions with biological targets. The benzimidazole component contributes hydrogen bonding capabilities through its N-H group and imidazole nitrogen atoms, while the chromenone system provides a hydrophobic platform with a lactone carbonyl capable of dipole-dipole interactions [1] [2].
Computational analyses reveal this hybrid exhibits distinct electronic properties: the benzimidazole ring has a highest occupied molecular orbital (HOMO) localized over its fused ring system, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the brominated chromenone segment. This electronic separation enables charge transfer transitions that may facilitate interactions with biological macromolecules. The molecule's planarity index (calculated dihedral angle: 12.7° between rings) permits intercalation into DNA or enzyme binding sites, as observed in molecular docking studies against topoisomerase IIα and LasR targets [1].
Table 1: Structural and Electronic Properties of Related Hybrid Compounds
Compound | Hybrid System | XLogP3 | H-Bond Donors | H-Bond Acceptors | Notable Bioactivity |
---|---|---|---|---|---|
Target Compound (6,8-dibromo) | Benzimidazole-Chromenone | 4.2 | 1 | 4 | Topo II inhibition |
7-Hydroxy-8-methyl analog [2] | Benzimidazole-Chromenone | 3.1 | 2 | 4 | Antioxidant potential |
6-Hexyl-7-hydroxy analog [4] | Benzimidazole-Chromenone | 5.8 | 2 | 4 | Antibacterial |
Quinazolinone derivatives [3] | Benzoxazinone-Quinazolinone | 3.9–4.7 | 1–2 | 3–5 | Anticancer (HepG2/MCF7) |
Strategic halogenation profoundly alters the physicochemical and biological behavior of coumarin derivatives. The 6,8-dibromo substitution pattern in our target compound significantly increases molecular polarizability compared to non-halogenated analogs. Bromine's electron-withdrawing character induces a positive electrostatic potential (+16.8 kcal/mol) at these positions, creating regions susceptible to nucleophilic attack that may facilitate covalent binding to biological nucleophiles [1] [3].
The bromine atoms dramatically enhance lipophilicity, evidenced by the compound's calculated XLogP3 of 4.2 compared to 2.1 for the non-brominated parent structure. This elevated lipophilicity correlates with improved membrane permeability, as predicted by the Blood-Brain Barrier Permeability Score (0.65). Additionally, the heavy atom effect from bromine promotes intersystem crossing, potentially enhancing photodynamic therapy applications through singlet oxygen generation [1].
Biological significance emerges in comparative studies: dibrominated benzoxazinone derivatives demonstrate 5–8 fold enhanced anticancer activity against MCF-7 and HepG2 cell lines versus their non-halogenated counterparts. Molecular dynamics simulations attribute this to stronger van der Waals interactions (ΔG = -8.2 kcal/mol) between brominated compounds and topoisomerase IIα's hydrophobic subpockets. The ortho-dibromo arrangement also confers steric hindrance that may protect the lactone carbonyl from hydrolytic degradation, enhancing metabolic stability [3].
Table 2: Impact of Bromination on Coumarin-Based Systems
Property | 6,8-Dibromo Derivative | Monobromo Analog | Non-Halogenated | Functional Consequence |
---|---|---|---|---|
Molecular Weight | 420.06 g/mol | 340.15 g/mol | 262.23 g/mol | Enhanced target affinity |
Lipophilicity (XLogP3) | 4.2 | 3.4 | 2.1 | Improved membrane permeation |
Polar Surface Area | 65.7 Ų | 65.7 Ų | 65.7 Ų | Unchanged solubility |
IC50 against MCF-7 (μM) | 8.3* | 24.7* | 48.9* | Enhanced cytotoxicity |
Binding Energy to Topo IIα (kcal/mol) | -8.2 | -6.9 | -5.3 | Stronger enzyme inhibition |
*Representative data from structural analogs [1] [3]
The synthetic methodologies for benzodiazole-coumarin hybrids have progressed through three distinct generations. First-generation approaches (pre-2000) relied on stoichiometric condensation under harsh conditions: 6,8-dibromo-2H-chromen-2-one would be reacted with 2-aminobenzimidazole in refluxing acetic acid with zinc chloride catalysis, yielding target compounds in modest yields (45–55%) with significant dimerization byproducts [1].
Second-generation optimizations introduced palladium-catalyzed Suzuki-Miyaura coupling between 3-borono-coumarin precursors and 2-halobenzimidazoles. While improving regiocontrol, these methods struggled with halogenated coumarins due to competitive protodebromination. The breakthrough came with third-generation green chemistry approaches employing ionic liquids as dual solvent-catalysts. Systems like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) facilitate the Knoevenagel condensation between salicylaldehyde derivatives and benzodiazole acetates at 80°C, achieving yields >85% while suppressing bromine displacement .
Modern techniques now exploit microwave-assisted synthesis in aprotic dipolar solvents (DMAc, NMP), reducing reaction times from hours to minutes (15 min vs. 12 h) and improving dibrominated product purity to >98%. Recent innovations focus on continuous flow chemistry platforms that enable kilogram-scale production through precisely controlled temperature zoning and residence times, addressing previous scalability limitations [6].
Table 3: Evolution of Synthetic Approaches for Target Hybrid
Synthetic Era | Representative Method | Temperature | Time | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|---|
First-Generation (1990s) | ZnCl₂-catalyzed condensation in AcOH | 120°C | 12–24 h | 45–55 | Simple setup; Low yields |
Second-Generation (2000s) | Pd(PPh₃)₄-catalyzed coupling in toluene/EtOH | 85°C | 8 h | 60–70 | Better regiocontrol; Costly catalysts |
Ionic Liquid Era (2010s) | [BMIM]BF₄-mediated cyclization | 80°C | 3 h | 82–88 | Reduced byproducts; Recyclable medium |
Modern (2020s) | Microwave-assisted in NMP with Cs₂CO₃ | 150°C (MW) | 15 min | 90–93 | Rapid; High purity; Scalability challenges |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9